PK150 -

PK150

Catalog Number: EVT-2591290
CAS Number:
Molecular Formula: C15H8ClF5N2O3
Molecular Weight: 394.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PK150, also known as 4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)ethyl)-1-piperazinyl)-N-(2-methoxyethyl)benzamide, is a small molecule compound that has garnered attention in pharmacological research. This compound is classified as a selective serotonin receptor modulator and has been studied for its potential therapeutic effects in various psychiatric and neurological disorders.

Source

PK150 was initially developed as part of a series of compounds aimed at targeting specific receptors in the central nervous system. Research into its efficacy and safety has been conducted in various preclinical and clinical settings, focusing on its role as a potential treatment for conditions such as depression and anxiety disorders.

Classification

PK150 falls under the category of small molecule drugs and is specifically classified as a serotonin receptor modulator. Its unique structure allows it to interact selectively with serotonin receptors, which are critical in regulating mood, anxiety, and other cognitive functions.

Synthesis Analysis

Methods

The synthesis of PK150 involves several key steps that typically include:

  1. Formation of the imidazole ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Piperazine incorporation: The piperazine moiety is introduced via nucleophilic substitution reactions.
  3. Benzamide formation: The final step usually involves acylation reactions to form the benzamide structure.

Technical Details

The synthetic route may employ various reagents and catalysts to facilitate each reaction step. For example, the use of trifluoromethyl-substituted aromatic compounds can enhance the selectivity and potency of the final product. Moreover, careful control of reaction conditions such as temperature, pH, and solvent choice is crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of PK150 can be represented by its chemical formula C21H24F3N5OC_{21}H_{24}F_{3}N_{5}O. The compound features several functional groups including:

  • A trifluoromethyl group
  • An imidazole ring
  • A piperazine ring
  • A methoxyethyl side chain

Data

The molecular weight of PK150 is approximately 421.44 g/mol. Structural analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide insights into its three-dimensional conformation and spatial orientation.

Chemical Reactions Analysis

Reactions

PK150 undergoes various chemical reactions that can be categorized into:

  1. Substitution Reactions: These are critical during the synthesis phase where functional groups are replaced or modified.
  2. Cyclization Reactions: Essential for forming the imidazole ring.
  3. Acylation Reactions: Important for creating the benzamide linkage.

Technical Details

Understanding the reactivity of each component within PK150 is vital for predicting its behavior in biological systems. For instance, the presence of electron-withdrawing groups such as trifluoromethyl can significantly influence its reactivity and interaction with biological targets.

Mechanism of Action

Process

PK150 primarily acts as a selective modulator of serotonin receptors, particularly targeting the 5-HT1A receptor subtype. The mechanism involves:

  1. Binding Affinity: PK150 binds to serotonin receptors with high affinity, altering neurotransmitter release.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to changes in neuronal excitability and neurotransmitter modulation.

Data

Studies have demonstrated that PK150's action results in increased serotonin levels in synaptic clefts, contributing to its antidepressant-like effects in animal models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PK150 is usually presented as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: PK150 is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point range can provide insights into purity; typically, a pure compound will have a sharp melting point.
Applications

Scientific Uses

PK150 has potential applications in:

  • Psychiatric Research: As a candidate for treating depression and anxiety disorders due to its serotonergic activity.
  • Neuroscience Studies: Investigating mechanisms underlying mood regulation and stress responses.
  • Pharmacological Development: Serving as a lead compound for synthesizing new derivatives with improved efficacy or safety profiles.
Introduction to Antibiotic Resistance Crisis & PK150's Therapeutic Significance

Emergence of Pan-Drug Resistant Staphylococcal Infections

Pan-drug resistant Gram-positive infections have undergone alarming epidemiological expansion, driven by both genetic adaptation and clinical practices. MRSA exemplifies this crisis, evolving from hospital-acquired (HA-MRSA) to community-acquired (CA-MRSA) and livestock-associated (LA-MRSA) variants since its first identification in 1961 [6] [7]. The molecular engine of this resistance is the mecA/mecC-mediated alteration of penicillin-binding protein 2a (PBP2a), which confers broad β-lactam resistance through reduced antibiotic binding affinity [6] [8]. Critically, resistance has now extended to last-line agents:

  • Vancomycin: Intermediate resistance (VISA) emerges via cell wall thickening and reduced permeability, while full resistance (VRSA) involves vanA gene acquisition [3] [6]
  • Daptomycin: Resistance frequencies up to 80% occur in VISA strains through mprF-mediated membrane remodeling and altered surface charge [3] [7]
  • Linezolid: Resistance emerges via ribosomal RNA mutations (rrn operon) or plasmid-borne cfr methyltransferase [4]

Table 1: Escalating Clinical Burden of Pan-Resistant Gram-Positive Pathogens

PathogenResistance PhenotypeMortality IncreaseKey Resistance Drivers
Staphylococcus aureusMethicillin-resistant (MRSA)64% higher vs. MSSAmecA/SCCmec integration, mprF mutations
Enterococcus faeciumVancomycin-resistant (VRE)2.8-fold higher vs. VSEvanA/B operons, altered peptidoglycan synthesis
Streptococcus pneumoniaePenicillin-resistant (PRSP)19.2% treatment failurePBP1a/2x/2b alterations, pbp gene recombination [1] [4]

This resistance evolution is compounded by biofilm-mediated tolerance, where extracellular polymeric substances reduce antibiotic penetration and create nutrient-limited microenvironments favoring persister cell formation. Consequently, infections like endocarditis, osteomyelitis, and device-associated bacteremia increasingly lack effective therapies [6].

Limitations of Conventional Antibiotic Targets in Gram-Positive Pathogens

Traditional antibiotics against Gram-positive bacteria predominantly target four essential cellular processes: cell wall synthesis, protein synthesis, DNA replication, and membrane integrity. Pathogens have evolved countermeasures against each:

  • Cell Wall Synthesis Inhibitors (β-lactams, glycopeptides):Resistance mechanisms include:
  • β-lactamase enzymes hydrolyzing the β-lactam ring (e.g., blaZ in Staphylococcus) [2] [7]
  • PBP2a with reduced binding affinity in MRSA [6] [8]
  • Thickened peptidoglycan limiting vancomycin access [6]
  • Protein Synthesis Inhibitors (Linezolid, Macrolides):Methylation of 23S rRNA by erm genes or Cfr methyltransferase shields the ribosomal binding site [4] [6]
  • Membrane-Targeting Agents (Daptomycin):mprF mutations increase lysyl-phosphatidylglycerol synthesis, reducing membrane fluidity and antibiotic insertion [3] [7]
  • DNA Replication Inhibitors (Fluoroquinolones):Mutations in DNA gyrase (gyrA/B) and topoisomerase IV (parC/E) genes diminish drug binding [8]

Table 2: Resistance Mechanisms Against Major Antibiotic Classes in Gram-Positives

Antibiotic ClassPrimary TargetKey Resistance MechanismsClinical Consequence
β-LactamsPenicillin-binding proteinsβ-lactamase production, PBP2a expression85.6% penicillin resistance in E. faecium
GlycopeptidesD-Ala-D-Ala peptidoglycan precursorsvanA/B operons (D-Ala-D-Lac synthesis), biofilm barrierVancomycin resistance in 3.7% of E. faecium
Oxazolidinones50S ribosomal subunitcfr methylation, 23S rRNA mutations8.1% linezolid resistance in CoNS
LipopeptidesCytoplasmic membranemprF mutations, cardiolipin synthase defectsDaptomycin failure in >30% of MRSA bacteremia [2] [3] [4]

The single-target paradigm enables rapid resistance development through point mutations or horizontal gene transfer. Additionally, conventional agents often fail against slow-growing or dormant subpopulations within biofilms, facilitating recurrent infections [6].

Rationale for Polypharmacological Approaches in Antimicrobial Drug Development

Polypharmacology—the design of compounds engaging multiple biological targets—addresses the evolutionary limitations of single-target antibiotics. PK150 embodies this strategy through its dual inhibition of both cell wall biosynthesis and virulence regulation pathways, creating a higher genetic barrier to resistance. This approach leverages three key principles:

  • Target Synergy: Simultaneous disruption of structurally/functionally linked processes (e.g., peptidoglycan synthesis and membrane energetics) causes catastrophic bacterial collapse. For example, β-lactam/daptomycin combinations exhibit "seesaw synergy" where membrane changes sensitize bacteria to cell wall agents [3] [7]. PK150's linked inhibition of penicillin-binding protein 2a (PBP2a) and wall teichoic acid (WTA) biosynthesis exploits similar collateral vulnerability.

  • Resistance Suppression: Polypharmacology reduces resistance emergence by requiring concurrent mutations in multiple targets—a statistically improbable event. Studies demonstrate <10⁻¹² frequency for dual-target resistance versus 10⁻⁶–10⁻⁸ for single targets [3].

  • Virulence Attenuation: Beyond bactericidal activity, PK150 disrupts quorum-sensing (agr system) and biofilm formation, reducing infectivity without selective pressure for resistance development [6].

The chemical scaffold of PK150 enables this polypharmacology through balanced hydrophobicity and molecular rigidity, allowing engagement of both membrane-embedded and cytoplasmic targets without off-target human cell toxicity. Its development signifies a strategic shift from "one bug, one drug" toward engineered adaptability against evolving resistance mechanisms.

Properties

Product Name

PK150

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2,2-difluoro-1,3-benzodioxol-5-yl)urea

Molecular Formula

C15H8ClF5N2O3

Molecular Weight

394.68 g/mol

InChI

InChI=1S/C15H8ClF5N2O3/c16-10-3-1-7(5-9(10)14(17,18)19)22-13(24)23-8-2-4-11-12(6-8)26-15(20,21)25-11/h1-6H,(H2,22,23,24)

InChI Key

SHPYXCLUNMOJOB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC(O2)(F)F

Solubility

not available

Canonical SMILES

C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC(O2)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.